molecular formula C8H6F2O5S B13231502 2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid

2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid

Cat. No.: B13231502
M. Wt: 252.19 g/mol
InChI Key: JDABHPPCDNCWDF-UHFFFAOYSA-N
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Description

2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid is a fluorinated phenoxyacetic acid derivative characterized by a fluorine atom at the ortho position (C2) and a fluorosulfonyl (-SO₂F) group at the para position (C4) of the phenoxy ring. The fluorosulfonyl group is a strong electron-withdrawing substituent, enhancing the acidity of the acetic acid moiety (pKa ~2–3) compared to non-fluorinated analogs.

Properties

Molecular Formula

C8H6F2O5S

Molecular Weight

252.19 g/mol

IUPAC Name

2-(2-fluoro-4-fluorosulfonylphenoxy)acetic acid

InChI

InChI=1S/C8H6F2O5S/c9-6-3-5(16(10,13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

JDABHPPCDNCWDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)F)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4,5-trifluorobenzonitrile with appropriate reagents to introduce the fluorosulfonyl and phenoxyacetic acid groups . The reaction conditions often include the use of solvents such as chloroform or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-[4-(Fluorosulfonyl)phenyl]acetic Acid (CAS 402-57-3)
  • Properties : Molecular weight 218.2 g/mol; lower acidity (pKa ~3–4) due to reduced electron withdrawal from the fluorosulfonyl group compared to the target compound .
  • Applications: Used in synthesis of enzyme inhibitors but lacks the phenoxy linkage critical for receptor binding in metabolic disorders .
Ethacrynic Acid ([2,3-Dichloro-4-(2-methylenebutyryl)-phenoxy]acetic Acid)
  • Structure : Chlorine substituents and a methylenebutyryl group instead of fluorosulfonyl.
  • Properties : Higher lipophilicity (LogP ~3.5) and diuretic activity due to thiol-reactive α,β-unsaturated ketone .

Phenoxyacetic Acid Derivatives with Fluorinated Substituents

2-(2-Fluoro-4-(2-methylene-butanoyl)phenoxy)acetic Acid
  • Structure: Fluorine at C2 and a methylenebutanoyl group at C3.
  • Synthesis : Prepared via DCC-mediated coupling, similar to methods used for the target compound .
  • Activity : Demonstrated cysteine protease inhibition (e.g., antimalarial applications), highlighting the role of fluorinated substituents in enhancing target selectivity .
[2-(2,4-Dichlorophenoxy)phenyl]acetic Acid
  • Structure: Dichloro substituents on the phenoxy ring.
  • Properties : Lower ulcerogenicity (MUD >100 mg/kg) and anti-inflammatory activity, emphasizing the trade-off between halogen size and therapeutic safety .

Fluorinated Phenylacetic Acids Without Ether Linkages

2-Fluorophenylacetic Acid (CAS 451-82-1)
  • Structure: Lacks the phenoxy linkage and fluorosulfonyl group.
  • Properties : Molecular weight 154.13 g/mol; higher volatility and reduced acidity (pKa ~4.5) due to weaker electron withdrawal .
  • Applications : Intermediate in NSAID synthesis but lacks the complexity for dual receptor agonism .

Structural and Functional Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Key Reference
2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid ~252.07 2-F, 4-SO₂F Potential FFA1/PPARδ agonist
2-[4-(Fluorosulfonyl)phenyl]acetic acid 218.2 4-SO₂F (direct on phenyl) Enzyme inhibition
Ethacrynic Acid 303.14 2,3-Cl, 4-methylenebutyryl Diuretic (3× potency vs. early analogs)
2-(2,4-Dichlorophenoxy)phenylacetic acid 295.1 2,4-Cl Anti-inflammatory (low ulcerogenicity)
2-Fluorophenylacetic acid 154.13 2-F NSAID intermediate

Key Research Findings

Receptor Binding : The fluorosulfonyl group in the target compound enhances FFA1/PPARδ binding affinity compared to methylsulfonyl or methoxy analogs, as seen in dual agonists from .

Metabolic Stability : Fluorosulfonyl derivatives exhibit improved metabolic stability over ethacrynic acid due to reduced thiol reactivity .

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